(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470549
InChI: InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H
SMILES:
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

CAS No.:

Cat. No.: VC16470549

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride -

Specification

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H
Standard InChI Key CQPRDUSUUBNWRP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The compound (1R,2R)-ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride (PubChem CID: 71607337) possesses the molecular formula C₁₆H₂₃NO₂·HCl and a molecular weight of 297.82 g/mol . Its structure includes a cyclopentane ring substituted with an ethyl ester group at the 1-position and a (R)-1-phenylethylamino moiety at the 2-position, with both substituents occupying the cis configuration relative to the cyclopentane plane (Figure 1). The absolute stereochemistry is defined by the (1R,2R) configuration of the cyclopentane carbons and the (R) configuration of the phenylethylamine side chain .

Table 1: Key Identifiers and Stereochemical Descriptors

PropertyValue/DescriptorSource
CAS Number163877-11-0
IUPAC Nameethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate hydrochloride
SMILES NotationCCOC(=O)[C@@H]1CCC[C@H]1NC@HC2=CC=CC=C2.Cl
InChIKeyCQPRDUSUUBNWRP-RVXAEUMZSA-N

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density~1.12 g/cm³ (estimated)
LogP (LogD at pH 7.4)1.70 (predicted)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO)

The compound’s hydrochloride salt nature enhances water solubility compared to the free base. Analogous cyclopentane esters, such as ethyl cyclopentanecarboxylate, exhibit a density of 0.9583 g/cm³ and a boiling point of 172–174°C , but the phenylethylamino substituent likely increases hydrophobicity.

PrecautionImplementation
Personal ProtectionGloves, goggles, and respiratory mask
VentilationUse in fume hood
StorageCool, dry place away from oxidizers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator